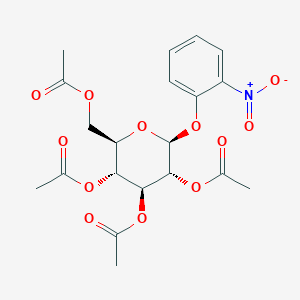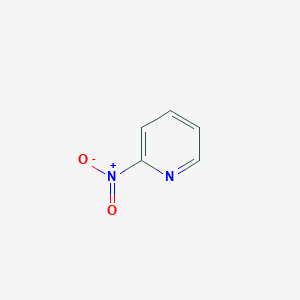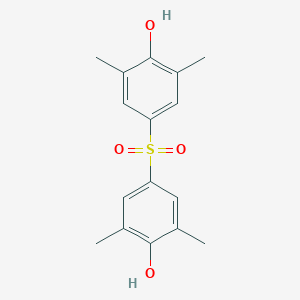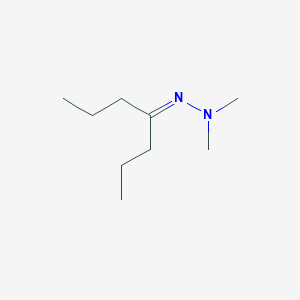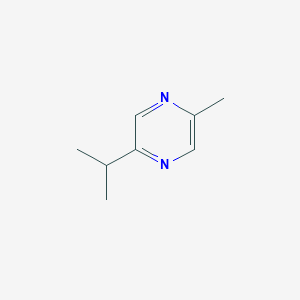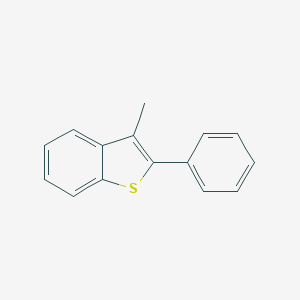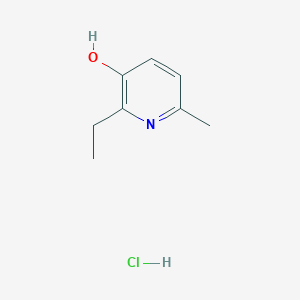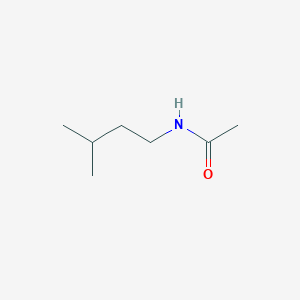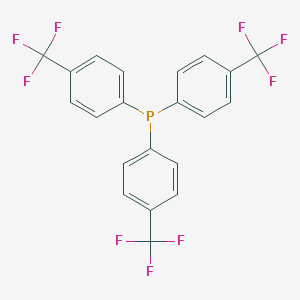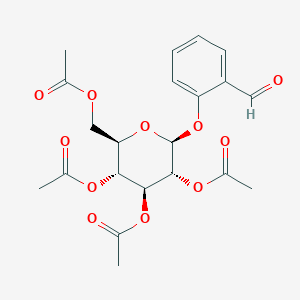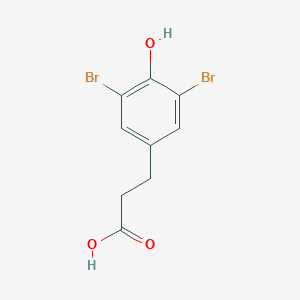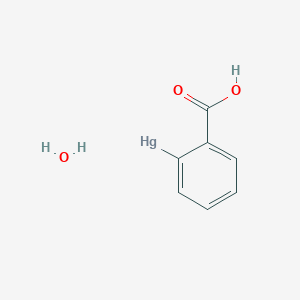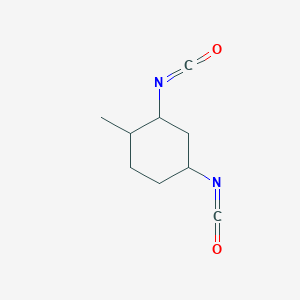
2,4-Diisocyanato-1-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diisocyanato-1-methylcyclohexane (HMDI) is an organic compound with the chemical formula C9H12N2O2. It is a colorless liquid that is used in various industrial applications, including the production of polyurethane foams, coatings, and adhesives. HMDI is also used in scientific research as a crosslinking agent and a building block for the synthesis of new materials.
科学研究应用
2,4-Diisocyanato-1-methylcyclohexane is widely used in scientific research as a crosslinking agent for the synthesis of new materials. It can react with a variety of functional groups, including hydroxyl, carboxyl, and amino groups, to form covalent bonds and create three-dimensional networks. 2,4-Diisocyanato-1-methylcyclohexane-based materials have been used in various applications, including drug delivery, tissue engineering, and sensors. 2,4-Diisocyanato-1-methylcyclohexane can also be used as a building block for the synthesis of polyurethane-based materials with tailored properties.
作用机制
The mechanism of action of 2,4-Diisocyanato-1-methylcyclohexane involves the formation of covalent bonds with functional groups in the target molecules. The isocyanate groups in 2,4-Diisocyanato-1-methylcyclohexane react with nucleophilic groups such as hydroxyl, carboxyl, and amino groups to form urethane or urea linkages. The reaction is typically catalyzed by a base or an acid catalyst. The crosslinking reaction can occur at room temperature or under mild heating conditions.
生化和生理效应
2,4-Diisocyanato-1-methylcyclohexane is a highly reactive compound that can cause skin and respiratory irritation, as well as sensitization and allergic reactions in some individuals. Therefore, it should be handled with care and proper protective equipment. 2,4-Diisocyanato-1-methylcyclohexane has not been extensively studied for its biochemical and physiological effects, but it is known to react with biological molecules such as proteins and nucleic acids. The toxicity and biocompatibility of 2,4-Diisocyanato-1-methylcyclohexane-based materials depend on the specific application and the chemical structure of the material.
实验室实验的优点和局限性
2,4-Diisocyanato-1-methylcyclohexane has several advantages as a crosslinking agent for lab experiments. It is a versatile and efficient crosslinker that can react with a variety of functional groups. It is also commercially available and relatively inexpensive. However, 2,4-Diisocyanato-1-methylcyclohexane has some limitations as well. It is a highly reactive and toxic compound that requires careful handling and disposal. It can also cause unwanted side reactions or interfere with the biological activity of the target molecules.
未来方向
There are several future directions for research on 2,4-Diisocyanato-1-methylcyclohexane and its applications. One direction is to develop new 2,4-Diisocyanato-1-methylcyclohexane-based materials with tailored properties for specific applications, such as drug delivery, tissue engineering, and sensors. Another direction is to study the biocompatibility and toxicity of 2,4-Diisocyanato-1-methylcyclohexane-based materials in more detail, especially in vivo. Furthermore, the mechanism of action of 2,4-Diisocyanato-1-methylcyclohexane and its derivatives can be further elucidated to improve the efficiency and selectivity of the crosslinking reaction. Overall, 2,4-Diisocyanato-1-methylcyclohexane is a promising compound with a wide range of applications in scientific research and industrial production.
合成方法
2,4-Diisocyanato-1-methylcyclohexane can be synthesized by reacting 2,4-toluene diisocyanate with 1-methylcyclohexene in the presence of a catalyst such as stannous octoate. The reaction proceeds via a Diels-Alder cycloaddition mechanism to form 2,4-Diisocyanato-1-methylcyclohexane as the main product. The purity of 2,4-Diisocyanato-1-methylcyclohexane can be improved by distillation and recrystallization.
属性
CAS 编号 |
10581-16-5 |
|---|---|
产品名称 |
2,4-Diisocyanato-1-methylcyclohexane |
分子式 |
C9H12N2O2 |
分子量 |
180.2 g/mol |
IUPAC 名称 |
2,4-diisocyanato-1-methylcyclohexane |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h7-9H,2-4H2,1H3 |
InChI 键 |
VZDIRINETBAVAV-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1N=C=O)N=C=O |
规范 SMILES |
CC1CCC(CC1N=C=O)N=C=O |
其他 CAS 编号 |
10581-16-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



